Cas no 897615-20-2 (N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-propylpentanamide)

N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-propylpentanamide is a synthetic organic compound featuring a tetrazole core substituted with a 4-chlorophenyl group and an amide-linked 2-propylpentane moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The tetrazole ring enhances metabolic stability and bioavailability, while the chlorophenyl group may contribute to selective binding interactions. The branched alkyl chain in the amide segment could influence lipophilicity and pharmacokinetic properties. This compound may serve as a scaffold for developing bioactive molecules targeting enzymes or receptors where such structural motifs are advantageous. Further functionalization is possible at multiple sites for structure-activity optimization.
N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-propylpentanamide structure
897615-20-2 structure
Product Name:N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-propylpentanamide
CAS No:897615-20-2
MF:C16H22ClN5O
MW:335.831781864166
CID:5842925
PubChem ID:16799228
Update Time:2025-11-05

N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-propylpentanamide Chemical and Physical Properties

Names and Identifiers

    • Pentanamide, N-[[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl]-2-propyl-
    • F2070-0976
    • N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-propylpentanamide
    • N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-propylpentanamide
    • N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide
    • AKOS024625591
    • 897615-20-2
    • N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-propylpentanamide
    • Inchi: 1S/C16H22ClN5O/c1-3-5-12(6-4-2)16(23)18-11-15-19-20-21-22(15)14-9-7-13(17)8-10-14/h7-10,12H,3-6,11H2,1-2H3,(H,18,23)
    • InChI Key: HBTFDPMKZZKPHJ-UHFFFAOYSA-N
    • SMILES: C(NCC1N(C2=CC=C(Cl)C=C2)N=NN=1)(=O)C(CCC)CCC

Computed Properties

  • Exact Mass: 335.1512880g/mol
  • Monoisotopic Mass: 335.1512880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 72.7Ų

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • pka: 13.81±0.46(Predicted)

N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-propylpentanamide Pricemore >>

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Additional information on N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-propylpentanamide

Professional Introduction to N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-propylpentanamide (CAS No. 897615-20-2)

N-{1-(4-chlorophenyl-1H-1,2,3,4-tetrazol-5-ylmethyl)}-2-propylpentanamide is a specialized chemical compound with significant applications in the field of pharmaceutical research and development. This compound, identified by its CAS number 897615-20-2, has garnered attention due to its unique structural properties and potential therapeutic benefits. The molecular structure of this amide derivative incorporates a tetrazole moiety linked to a 4-chlorophenyl group, which is further connected to a pentanamide backbone. Such a configuration suggests potential interactions with biological targets, making it a valuable candidate for further investigation in drug discovery.

The tetrazole ring is a heterocyclic compound known for its versatility in medicinal chemistry. Its presence in N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-propylpentanamide may contribute to the compound's stability and reactivity, enabling it to engage with biological systems effectively. The 4-chlorophenyl substituent adds another layer of complexity, as chlorinated aromatic compounds are frequently explored for their pharmacological properties. This combination of features positions the compound as a promising scaffold for developing novel therapeutic agents.

In recent years, there has been growing interest in the exploration of tetrazole-containing compounds due to their reported bioactivity across various disease models. Studies have indicated that tetrazoles can exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of atoms in N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-propylpentanamide may contribute to its potential utility in these areas. For instance, the amide bond in the molecule could facilitate interactions with protease enzymes or other biological targets relevant to inflammatory pathways.

The pentanamide moiety in the compound's structure also plays a crucial role in determining its chemical behavior. Amides are well-known for their ability to form hydrogen bonds, which can enhance the compound's solubility and binding affinity to biological targets. This feature is particularly important in drug design, where optimal solubility and target interaction are critical for efficacy. The presence of the propyl group further modifies the compound's physicochemical properties, potentially affecting its metabolic stability and distribution within biological systems.

Current research in medicinal chemistry increasingly emphasizes the importance of molecular diversity in drug discovery pipelines. Compounds like N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-propylpentanamide exemplify this trend by integrating multiple pharmacophoric elements into a single molecular framework. The combination of a tetrazole ring, a chlorinated aromatic group, and an amide moiety creates a complex structure that may offer unique advantages over simpler molecules. Such complexity can lead to improved selectivity and reduced side effects when developing new drugs.

The synthesis of N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-propylpentanamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include the formation of the tetrazole ring through cycloaddition reactions and subsequent functionalization with the 4-chlorophenyl group. The introduction of the amide bond is often achieved through condensation reactions between carboxylic acid derivatives and appropriate amine precursors. Each step must be meticulously controlled to avoid unwanted byproducts and ensure the final product meets stringent quality standards.

Evaluation of N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-propylpentanamide requires comprehensive analytical techniques to characterize its structural and physicochemical properties. High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and elemental composition of the compound. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the connectivity of atoms within the molecule, while infrared (IR) spectroscopy helps identify functional groups present in the structure. Additionally, X-ray crystallography may be employed if single crystals can be obtained for high-resolution structural analysis.

In vitro studies are critical for assessing the potential biological activity of N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-propylpentanamide before proceeding to more complex preclinical evaluations. These studies often involve testing the compound against various cell lines or enzyme assays to determine its interaction with biological targets. For example, cytotoxicity assays can evaluate its effects on cancer cell proliferation or viability. Enzyme inhibition studies may investigate its ability to modulate specific protease activities relevant to inflammatory or metabolic diseases.

The integration of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates like N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-propylpentanamide. Molecular docking simulations can predict how this compound might interact with target proteins based on its three-dimensional structure. These predictions help researchers prioritize compounds for experimental validation by identifying those with high binding affinities or favorable interactions profiles. Furthermore,quantum mechanical calculations can provide insights into electronic properties that may influence reactivity or metabolic stability.

The future prospects for N-{1-(4-chlorophenyl)-1H-1, 2, 3, 4-tetrazol -5 - ylmethyl } - 2 - prop y l pent an ami de hinge on continued research into its pharmacological potential。 As more data becomes available from both laboratory experiments and computational studies, researchers will be better positioned to assess whether this compound merits further development into a therapeutic agent。 Collaborative efforts between synthetic chemists, medicinal chemists, and biologists will be essential in unraveling its full potential applications。

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